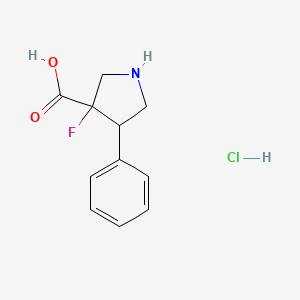

3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride

描述

Historical Context and Discovery

The development of this compound emerged from the broader research efforts focused on creating fluorinated analogs of biologically active pyrrolidine derivatives. The historical context of this compound's discovery is rooted in the systematic exploration of fluorinated heterocycles that began gaining momentum in the late 20th and early 21st centuries. Researchers recognized that approximately 20% of anticancer and antibiotic drugs contain fluorine atoms, highlighting the importance of fluorinated heterocycles as main components of marketed pharmaceuticals.

The synthesis and characterization of pyrrolidine derivatives containing both fluorine and phenyl substituents represents a natural evolution in the field of medicinal chemistry. Early investigations into fluorinated five-membered heterocycles demonstrated that these compounds often showed promising safety indices through their reduced cytotoxicity in non-cancerous cell lines compared to their non-fluorinated counterparts. This finding provided strong motivation for the continued development of compounds like this compound.

The recognition of fluorine's ability to enhance binding affinity and influence biological activity led to targeted synthetic efforts to create compounds with specific substitution patterns. The combination of a phenyl group at the 4-position and fluorine at the 3-position of the pyrrolidine ring was identified as a particularly promising structural motif for exploring new chemical space in drug discovery applications.

Structural Classification in Pyrrolidine Chemistry

This compound falls under the broader category of pyrrolidine derivatives, which are cyclic organic compounds containing a five-membered ring with nitrogen. Within this classification system, the compound represents a specific subclass of fluorinated pyrrolidines that have been the subject of intense research due to their unique conformational properties and biological activities.

The structural classification of this compound can be understood through several key features that distinguish it from other pyrrolidine derivatives. The presence of the fluorine atom at the 3-position creates a unique stereochemical environment that influences the ring's puckering behavior and overall three-dimensional structure. This fluorine substitution has been shown to have significant effects on the pyrrolidine ring's conformational preferences, often inverting natural puckering patterns observed in non-fluorinated analogs.

The phenyl substituent at the 4-position adds another layer of structural complexity, contributing to hydrophobic interactions and π-π stacking possibilities that can influence molecular recognition processes. This combination of aromatic and fluorinated elements creates a compound with enhanced lipophilicity and altered electronic properties compared to simpler pyrrolidine derivatives.

Table 1: Structural Classification Parameters

| Parameter | Value | Significance |

|---|---|---|

| Ring System | Five-membered pyrrolidine | Nitrogen-containing heterocycle |

| Fluorine Position | 3-position | Influences ring puckering |

| Phenyl Position | 4-position | Provides hydrophobic interactions |

| Carboxyl Position | 3-position | Same carbon as fluorine |

| Salt Form | Hydrochloride | Enhanced solubility |

Chemical Registry and Nomenclature Parameters

The chemical registry information for this compound provides essential identification parameters that distinguish this compound from related structures. The compound is assigned the Chemical Abstracts Service registry number 1803585-32-1, which serves as its unique identifier in chemical databases and literature. This registry number ensures precise identification and avoids confusion with closely related structural analogs.

The molecular formula for this compound is C₁₁H₁₃ClFNO₂, reflecting the presence of 11 carbon atoms, 13 hydrogen atoms, one chlorine atom from the hydrochloride salt, one fluorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight is calculated to be 245.68 grams per mole, which falls within the typical range for small molecule pharmaceutical compounds and research chemicals.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, clearly indicating the positions of substituents and the stereochemical relationships within the molecule. Alternative names and synonyms are commonly used in the literature, including variations that specify the stereochemistry and salt form of the compound.

Table 2: Chemical Registry Data

| Parameter | Value |

|---|---|

| Chemical Abstracts Service Number | 1803585-32-1 |

| Molecular Formula | C₁₁H₁₃ClFNO₂ |

| Molecular Weight | 245.68 g/mol |

| Chemical Name | This compound |

| CBNumber | CB39150525 |

Significance in Fluorinated Heterocycle Research

The significance of this compound in fluorinated heterocycle research extends beyond its individual properties to encompass broader implications for medicinal chemistry and drug design. The compound represents an important example of how strategic fluorine incorporation can be used to modulate the biological and chemical properties of heterocyclic systems. Research has demonstrated that fluorinated heterocycles having various electron-donating or electron-withdrawing substituents significantly affect anticancer and antimicrobial activities.

The importance of this compound in contemporary research is underscored by the growing recognition that fluorinated heterocycles often serve as lead structures for drug design developments, where their activities can be almost equal to or exceed the potency of reference drugs. The unique combination of structural features present in this compound makes it a valuable template for exploring structure-activity relationships in pharmaceutical research.

The stereoselective incorporation of fluorine atoms into nitrogen-containing heterocycles like pyrrolidines can lead to dramatic changes in the molecules' physical and chemical properties. These changes can be rationally exploited for the benefit of diverse fields such as medicinal chemistry and organocatalysis. The compound's significance is further enhanced by its potential applications in studying conformational behavior, hydrogen bonding ability, and basicity modulation in heterocyclic systems.

Recent advances in the understanding of directly-fluorinated five-membered heterocycles have highlighted the importance of compounds like this compound as models for investigating the effects of fluorine substitution on biological activity. The in vivo and in vitro anticancer and antimicrobial activities of fluorinated heterocycles have been well documented, with many showing promising safety profiles through reduced cytotoxicity in non-cancerous cell lines.

属性

IUPAC Name |

3-fluoro-4-phenylpyrrolidine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO2.ClH/c12-11(10(14)15)7-13-6-9(11)8-4-2-1-3-5-8;/h1-5,9,13H,6-7H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHCFNCOCOQQZCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)(C(=O)O)F)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Enantioselective Hydrogenation Approach

One of the most efficient and economical methods for preparing fluorinated pyrrolidine-3-carboxylic acids, including 3-fluoro-4-phenyl derivatives, involves enantioselective hydrogenation of suitable precursors under moderate conditions. This method yields high product purity and enantiomeric excess, which is crucial for pharmaceutical applications.

- The process involves hydrogenation of pyrrolidine precursors bearing halogenated aryl groups, often catalyzed by palladium complexes.

- The reaction conditions are optimized to achieve high yields and stereoselectivity.

- The crude product is typically dissolved in aqueous sodium hydroxide, extracted, acidified, and purified to isolate the hydrochloride salt.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed coupling reactions are employed to install the phenyl substituent and introduce fluorine atoms:

- For example, a reaction between a halogenated pyrrolidine intermediate and aryl halides (such as 1,2-difluoro-4-iodobenzene) in the presence of tetrakis(triphenylphosphine)palladium(0) catalyst.

- The reaction is performed in tetrahydrofuran (THF) at room temperature for several hours.

- Workup involves extraction with diethyl ether, washing with aqueous solutions (NH4I, NaHCO3), drying, and purification by silica gel chromatography.

- This step yields the fluorinated phenylpyrrolidine intermediate as a light yellow oil with good yield (~76%).

Acid-Base Workup and Salt Formation

After the coupling and hydrogenation steps:

- The crude product is treated with trifluoroacetic acid and amine bases to facilitate further transformations.

- The reaction mixture is evaporated and dissolved in dioxane, then treated with aqueous sodium hydroxide to form an emulsion.

- After stirring, the organic solvents are removed, and the aqueous layer is acidified with hydrochloric acid to precipitate the hydrochloride salt.

- The precipitate is filtered, washed with water and ethanol, and dried under vacuum to yield the pure 3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride as a white solid with yields around 58%.

Representative Reaction Scheme and Conditions

| Step | Reagents & Conditions | Outcome | Yield (%) |

|---|---|---|---|

| 1. Palladium-catalyzed cross-coupling | 1,2-Difluoro-4-iodobenzene, Pd(PPh3)4, THF, r.t., 3 h | Fluorophenylpyrrolidine intermediate | 76 |

| 2. Acid-base treatment and salt formation | TFA, N-(methoxymethyl)-N-(phenylmethyl)-N-(trimethylsilyl)methylamine, dioxane, NaOH, then acidification with 3M HCl | This compound | 58 |

Purification and Characterization

- The final product is purified by filtration and washing.

- Analytical methods such as silica gel chromatography and recrystallization are used to ensure high purity.

- Characterization is performed using NMR spectroscopy, mass spectrometry, and HPLC to confirm structure and purity.

Summary of Research Findings

- The enantioselective hydrogenation and palladium-catalyzed cross-coupling provide a robust and scalable route.

- Moderate reaction conditions and commercially available reagents make this method practical for industrial synthesis.

- The hydrochloride salt form improves stability and handling.

- Yields are generally good, with the overall process optimized for high enantiomeric purity and product quality.

Additional Notes

- The process is adaptable to various halogenated aryl substituents, allowing structural diversity for drug development.

- The methodology is supported by patents and peer-reviewed publications emphasizing its novelty and efficiency in producing fluorinated pyrrolidine derivatives.

This detailed account synthesizes the most relevant and authoritative information on the preparation of this compound, providing a comprehensive guide for researchers and industrial chemists engaged in the synthesis of fluorinated heterocyclic compounds.

化学反应分析

Types of Reactions

3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine or other substituents.

Substitution: Substituted derivatives with new functional groups replacing the fluorine atom.

科学研究应用

3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Studied for its potential biological activity and interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and phenyl group contribute to its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.

相似化合物的比较

(a) 4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

- Structure : Features a dichlorophenyl group at the 4-position and a pyrrolidine-3-carboxylic acid core. The absence of fluorine and presence of chlorine atoms alter its lipophilicity and electronic profile.

- Applications : Likely used in targeting halogen-sensitive receptors (e.g., GPCRs) due to the dichlorophenyl moiety, which enhances binding affinity in certain therapeutic contexts .

(b) 3-(Oxan-4-yl)pyrrolidine-3-carboxylic acid hydrochloride

- Structure : Contains an oxane (tetrahydropyran) ring at the 3-position, introducing steric bulk and oxygen-mediated hydrogen bonding.

- Key Differences : The oxane group may reduce metabolic instability compared to the fluorine-substituted analog, but the phenyl group in 3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride provides π-π stacking interactions critical for target engagement .

(c) Pyrrolidine-3-carboxylic Acid Derivatives with Trifluoromethylphenyl Ureido Groups

- Examples : Compounds like (±)-(3R,4S)-4-(1,3-Benzodioxol-5-yl)-1-methyl-3-({3-[4-(trifluoromethyl)phenyl]ureido}methyl)pyrrolidine-3-carboxylic acid ().

- Key Features : The trifluoromethylphenyl ureido group enhances potency in enzyme inhibition (e.g., proteases or kinases) due to strong electron-withdrawing effects. However, the fluorine in this compound offers a balance between hydrophobicity and polarity .

Table 1: Comparative Data for Pyrrolidine Derivatives

*Estimated based on analogous structures.

Key Observations:

- Synthetic Efficiency : Yields for trifluoromethylphenyl ureido analogs range from 63–76%, influenced by steric hindrance and reaction conditions . Fluorine substitution typically requires specialized fluorinating agents (e.g., DAST or Deoxo-Fluor), which may lower yields compared to chlorinated analogs.

- Purity : Most analogs achieve >99% purity via liquid chromatography (LC), suggesting that this compound could similarly benefit from advanced purification techniques .

生物活性

3-Fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride (3-F-4-Ph-PCA-HCl) is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of 3-F-4-Ph-PCA-HCl is C₁₁H₁₃ClFNO₂, with a molecular weight of 245.68 g/mol. The compound features a pyrrolidine ring substituted with a fluorine atom and a phenyl group, which enhances its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClFNO₂ |

| Molecular Weight | 245.68 g/mol |

| Functional Groups | Pyrrolidine, Carboxylic Acid, Hydrochloride |

| Structural Features | Fluorine atom, Phenyl group |

Research indicates that 3-F-4-Ph-PCA-HCl acts primarily as an agonist at metabotropic glutamate receptors 2 and 3 (mGluR2/3). These receptors are crucial for regulating neurotransmitter release, particularly glutamate, which plays significant roles in learning, memory, and motor control. The presence of the fluorine atom enhances the compound's binding affinity to these receptors, potentially leading to modulated neurotransmission in the central nervous system.

Neurotransmission Modulation

Studies suggest that 3-F-4-Ph-PCA-HCl may influence various neurotransmitter systems. Its interaction with mGluR2/3 can lead to alterations in synaptic plasticity and neuronal excitability. This modulation has implications for treating neurological disorders such as anxiety and depression.

Antiviral Properties

While the primary focus has been on its neurological effects, preliminary investigations have also explored its potential antiviral properties. Similar compounds have shown efficacy against viral entry mechanisms, particularly in targeting HIV . The structural analogs of 3-F-4-Ph-PCA-HCl indicate that modifications to the phenyl group can significantly impact antiviral activity, suggesting a potential pathway for developing antiviral agents .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-F-4-Ph-PCA-HCl, it is beneficial to compare it with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Phenylpyrrolidine-3-carboxylic acid | Lacks fluorine; primarily studied for CNS effects | Moderate CNS activity |

| 3-Fluoropyrrolidine-3-carboxylic acid | Fluorine present but lacks phenyl group | Limited activity compared to 3-F-4-Ph-PCA-HCl |

| 4-Fluorophenylpyrrolidine-3-carboxylic acid | Fluorine on phenyl group; enhanced lipophilicity | Potentially improved receptor binding |

The combination of both a fluorine atom and a phenyl group in 3-F-4-Ph-PCA-HCl contributes to its distinct binding properties and biological activities compared to these analogs.

Case Studies and Research Findings

Recent studies have documented various biological activities associated with the compound:

- Neuropharmacological Studies : In vivo studies demonstrated that administration of 3-F-4-Ph-PCA-HCl resulted in significant anxiolytic effects in rodent models. The compound's ability to enhance mGluR2/3 signaling was linked to reduced anxiety-like behavior.

- Antiviral Activity Investigation : A study focused on the structural modifications of similar compounds revealed that introducing specific substituents on the phenyl ring could enhance antiviral efficacy against HIV by improving binding affinity to viral entry sites .

常见问题

Q. What are the standard synthetic routes for preparing 3-fluoro-4-phenylpyrrolidine-3-carboxylic acid hydrochloride?

The synthesis typically involves cyclization of acyclic precursors to form the pyrrolidine ring, followed by fluorination and phenyl group introduction. Key steps include:

- Ring formation : Cyclization of γ-amino acids or reductive amination of ketones, often under acidic/basic conditions .

- Fluorination : Electrophilic fluorination using reagents like Selectfluor™ or nucleophilic substitution with KF in polar aprotic solvents.

- Salt formation : Conversion to the hydrochloride salt via treatment with HCl in ethanol or dichloromethane to enhance solubility . Characterization via H/C NMR and LC-MS is critical to confirm regiochemistry and purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

Methodological approaches include:

- Spectroscopic analysis : H NMR to verify fluorine-induced splitting patterns and F NMR for fluorination efficiency .

- Chromatography : HPLC (e.g., C18 columns with UV detection) to assess purity (>95% typically required for biological studies) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and detect impurities .

Q. What are the preliminary biological assays used to evaluate its activity?

Initial screening often includes:

- Enzyme inhibition assays : Fluorescence-based or radiometric assays targeting enzymes like proteases or kinases, with IC determination .

- Cellular viability tests : MTT or ATP assays to assess cytotoxicity in relevant cell lines .

Advanced Research Questions

Q. How can regioselectivity challenges during fluorination be addressed in synthesis?

Advanced strategies involve:

- Directing groups : Temporary protecting groups (e.g., Boc) to steer fluorine incorporation to the 3-position .

- Catalytic systems : Transition-metal catalysts (e.g., Pd/Cu) for C-H activation, enabling site-specific fluorination . Computational modeling (DFT) can predict reactive sites and optimize reaction conditions .

Q. What mechanistic insights can be gained from studying its interactions with biological targets?

Techniques include:

- Molecular docking : Software like AutoDock to predict binding modes with enzymes/receptors, guided by the compound’s pyrrolidine rigidity and fluorine’s electronegativity .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics and stoichiometry .

- X-ray crystallography : Resolve co-crystal structures with target proteins to identify key interactions (e.g., hydrogen bonds with the carboxylic acid group) .

Q. How does the hydrochloride salt form influence pharmacokinetic properties?

- Solubility enhancement : The hydrochloride salt improves aqueous solubility, critical for in vivo bioavailability studies. Techniques like phase-solubility analysis can quantify this effect .

- Stability studies : Accelerated stability testing (40°C/75% RH) to assess degradation pathways (e.g., decarboxylation or hydrolysis) .

Q. What advanced analytical methods resolve structural ambiguities in fluorinated pyrrolidines?

- Dynamic NMR : To study ring puckering and conformational dynamics influenced by the fluorine substituent .

- Solid-state NMR : Probe crystalline packing and hydrogen-bonding networks in the hydrochloride salt .

- Synchrotron XRD : High-resolution crystallography to resolve stereochemical details and salt formation .

Contradictions and Data Gaps

- emphasizes fluorophenyl-pyrrolidines as enzyme inhibitors, but limited data exist on off-target effects or metabolic stability.

- Synthesis yields for fluorinated pyrrolidines vary widely (30–70%), suggesting optimization of catalytic systems is needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。